1-(5-Aminopyridin-2-yl)piperidin-3-ol
Description
1-(5-Aminopyridin-2-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a 5-aminopyridin-2-yl group and at position 3 with a hydroxyl group.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7,11H2 |
InChI Key |
KIXOHJWWJZBORN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis Table
Critical Discussion of Substituent Effects
- Amino vs. Nitro Groups: The -NH₂ group in the target compound enhances solubility and hydrogen-bonding capacity compared to the -NO₂ analogue, which may favor stability in reducing environments .
- Piperidine vs. Azetidine : The azetidine analogue’s rigid structure could limit off-target interactions but may reduce bioavailability due to higher ring strain .
- Chlorine vs. Methyl Groups : Chlorine increases hydrophobicity and steric bulk, whereas methyl groups improve lipophilicity without significant steric hindrance .
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